N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound known for its multifaceted applications in chemistry, biology, and medicine. This compound features a unique structure with isoquinoline, thiazole, and cyclopropane carboxamide moieties, lending it specific properties that are valuable in various scientific research fields.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-16(13-5-6-13)19-17-18-15(11-22-17)10-20-8-7-12-3-1-2-4-14(12)9-20;/h1-4,11,13H,5-10H2,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUBQHWXEKPXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis , which involves the condensation of a thiourea derivative with an α-halo carbonyl compound. For this target:
- Cyclopropanecarboxamide thiourea is reacted with 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one in ethanol at 60–80°C for 6–8 hours.
Representative Procedure :
Cyclopropanecarboxamide thiourea (10.0 mmol) and 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one (10.5 mmol) are dissolved in anhydrous ethanol (50 mL). The mixture is refluxed under nitrogen for 7 hours, cooled to 25°C, and concentrated in vacuo. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 4-methyl-2-(cyclopropanecarboxamido)thiazole (78% yield).
Functionalization of the Thiazole Methyl Group
The 4-methyl group on the thiazole is converted to a chloromethyl intermediate using N-chlorosuccinimide (NCS) under radical initiation:
4-Methyl-2-(cyclopropanecarboxamido)thiazole (5.0 mmol) is dissolved in CCl₄ (30 mL). NCS (5.5 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol) are added. The mixture is irradiated at 350 nm for 4 hours, filtered, and concentrated to afford 4-(chloromethyl)-2-(cyclopropanecarboxamido)thiazole (82% yield).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using methanolic HCl :
N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide (3.0 mmol) is dissolved in methanol (15 mL). 6 M HCl in water (3.3 mmol) is added dropwise at 0°C. The mixture is stirred for 1 hour, filtered, and washed with cold methanol. Vacuum drying (-0.1 MPa, 50°C) yields the hydrochloride salt (94% purity by HPLC, 88% yield).
Optimization and Yield Analysis
| Step | Reaction Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole synthesis | Ethanol, reflux, 7 h | 78% | 93% |
| Chloromethylation | CCl₄, NCS, UV, 4 h | 82% | 91% |
| Alkylation | Acetonitrile, DBU, 75°C, 36 h | 69% | 89% |
| Salt formation | Methanol/HCl, 0°C, 1 h | 88% | 94% |
Key Observations :
- The use of DBU in acetonitrile significantly improves alkylation efficiency compared to traditional bases like K₂CO₃.
- Methanol as a solvent for salt formation minimizes co-solvent impurities.
Scalability and Industrial Adaptations
For large-scale production (>1 kg):
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically affecting the isoquinoline or thiazole moieties.
Reduction: : Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilization of reagents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Use of halogenating agents, acids, bases, or organometallic reagents under controlled conditions.
Major Products
Reactions of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride typically yield derivatives with modified pharmacological or physicochemical properties, which can be valuable for specific research or industrial applications.
Scientific Research Applications
This compound finds extensive use in diverse scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: : Studying its interaction with biological macromolecules to understand its binding mechanisms and effects on cellular pathways.
Medicine: : Potential development as a drug candidate due to its unique structural features, possibly targeting specific receptors or enzymes.
Industry: : Used in the development of specialized materials or as a precursor in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or ion channels, leading to alterations in their activity.
Pathways: : Modulation of signaling pathways, potentially influencing processes such as cell division, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a versatile compound with significant implications in various scientific fields. Its synthesis, reactivity, and applications underline its importance and potential as a subject of ongoing research.
Biological Activity
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of dihydroisoquinoline, thiazole, and cyclopropane moieties. Its molecular formula is , with a molecular weight of 460.0 g/mol. The compound's unique structure may contribute to its biological effects by interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme kinetics.
Key Mechanisms:
- Receptor Modulation: The thiazole moiety may facilitate binding to specific receptors, potentially influencing signaling pathways associated with neurotransmission and cellular responses.
- Enzyme Interaction: The dihydroisoquinoline structure can interact with enzymes involved in metabolic processes, possibly affecting their activity and stability.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties: Studies have shown that derivatives of dihydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl) have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects: The thiazole component is known for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Activity: Some studies suggest that compounds with dihydroisoquinoline structures may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects against oxidative stress |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(6-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide | Contains fluorine; similar thiazole structure | Enhanced anti-cancer activity |
| N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide | Fluorobenzamide group; lacks cyclopropane | Moderate anti-inflammatory effects |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment: A study involving a series of dihydroisoquinoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity .
- Neuroprotection in Animal Models: In vivo studies on rodent models showed that administration of thiazole-containing compounds resulted in reduced neuronal damage following ischemic events, suggesting potential applications in stroke therapy .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including amide coupling, cyclopropane ring formation, and thiazole functionalization. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link cyclopropanecarboxylic acid to the thiazole-amine intermediate .
- Thiazole functionalization : Introduce the dihydroisoquinoline moiety via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity . Characterization :
| Technique | Parameters | Purpose |
|---|---|---|
| 400–600 MHz in DMSO-d | Confirm regiochemistry and proton environments | |
| HPLC | C18 column, acetonitrile/water gradient | Assess purity and stability |
| HRMS | ESI+ mode, m/z accuracy <2 ppm | Verify molecular formula |
Q. How can researchers validate the structural integrity of intermediates during synthesis?
Use orthogonal analytical methods:
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm, NH bend at ~1550 cm) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity in complex heterocycles .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assay platforms?
Contradictions may arise from differences in cell permeability, protein binding, or assay conditions. Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and validate target engagement .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in IC values .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Key factors for scalability:
- Catalyst screening : Test palladium/ligand systems (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination steps .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclopropanation) to enhance safety and reproducibility .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the cyclopropane ring (e.g., fluorination) or thiazole substituents (e.g., electron-withdrawing groups) to probe electronic effects .
- Biological testing : Compare IC values against kinase panels (e.g., EGFR, VEGFR) to identify critical pharmacophores .
- Molecular dynamics simulations : Analyze ligand-protein binding stability over 100-ns trajectories to correlate SAR with residence time .
Data Analysis & Experimental Design
Q. What statistical approaches address variability in dose-response experiments?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false discovery rates (e.g., Benjamini-Hochberg correction) .
- Machine learning : Train random forest models on assay data to predict off-target effects .
Q. How to design experiments for studying metabolic pathways?
- Isotope labeling : Synthesize -labeled compound for tracking metabolites via LC-MS/MS .
- CYP450 inhibition assays : Screen against recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic liabilities .
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
